Potassium 4-iodo-2-sulfonatobenzoate
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Overview
Description
Potassium 4-iodo-2-sulfonatobenzoate is a chemical compound with the molecular formula C7H4IKO5S. It is a potassium salt of 4-iodo-2-sulfonatobenzoic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-iodo-2-sulfonatobenzoate can be synthesized through the oxidation of 4-iodobenzenesulfonic acid. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in an aqueous medium . The reaction typically proceeds under mild conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-iodo-2-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hypervalent iodine compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form 4-iodo-2-sulfonatobenzoic acid.
Common Reagents and Conditions
Oxidation: Oxone in aqueous medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Hypervalent iodine compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-iodo-2-sulfonatobenzoic acid.
Scientific Research Applications
Potassium 4-iodo-2-sulfonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidative iodination reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of potassium 4-iodo-2-sulfonatobenzoate involves its ability to act as an oxidizing agent. It can transfer iodine atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-iodo-2-sulfonatobenzoic acid
- Potassium 4-nitro-2-sulfonatobenzoate
- Potassium 4-iodobenzoate
Uniqueness
Potassium 4-iodo-2-sulfonatobenzoate is unique due to its combination of iodine and sulfonate groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in oxidative iodination reactions and as a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H3IK2O5S |
---|---|
Molecular Weight |
404.26 g/mol |
IUPAC Name |
dipotassium;4-iodo-2-sulfonatobenzoate |
InChI |
InChI=1S/C7H5IO5S.2K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;;/h1-3H,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
NXFMAZMPWLHXNF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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